molecular formula C20H23N3O6S B7695911 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B7695911
M. Wt: 433.5 g/mol
InChI Key: AJTFOWDRCCGCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PSPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the development of new therapeutics for various diseases such as diabetes, obesity, and cancer.

Mechanism of Action

2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide works by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose tolerance and insulin sensitivity. This compound has also been shown to have anti-cancer properties, as it inhibits the proliferation and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving glucose tolerance and insulin sensitivity, this compound has also been shown to reduce body weight and adiposity in obese mice. This compound has also been shown to have anti-cancer properties, as it inhibits the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for PTP1B. This allows researchers to study the specific effects of PTP1B inhibition without affecting other proteins or pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal models.

Future Directions

There are a number of potential future directions for research on 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new therapeutics for diabetes and obesity based on this compound. Another area of interest is the potential use of this compound in the treatment of cancer, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 4-(piperidine-1-sulfonyl)phenol, which is then reacted with 3-(trifluoromethyl)aniline to form this compound. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the development of new therapeutics for diabetes and obesity. PTP1B is a key regulator of insulin signaling, and the inhibition of this protein has been shown to improve glucose tolerance and insulin sensitivity in animal models. This compound has also been shown to have potential applications in the treatment of cancer, as PTP1B is overexpressed in many types of cancer cells.

properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-15-18(6-5-7-19(15)23(25)26)21-20(24)14-29-16-8-10-17(11-9-16)30(27,28)22-12-3-2-4-13-22/h5-11H,2-4,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTFOWDRCCGCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.